4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide
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Overview
Description
GLPG-0259 is a small-molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5). This kinase enzyme plays a crucial role in inflammatory pathways, making GLPG-0259 a potential therapeutic agent for conditions such as rheumatoid arthritis and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-0259 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of GLPG-0259 is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.
Scalability: The process is designed to be scalable, ensuring consistent quality across large batches.
Chemical Reactions Analysis
Types of Reactions
GLPG-0259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of GLPG-0259, each with potentially different biological activities.
Scientific Research Applications
GLPG-0259 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: The compound helps in understanding the role of MAPKAPK5 in cellular processes.
Medicine: GLPG-0259 is being investigated for its therapeutic potential in treating inflammatory diseases and cancer
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
GLPG-0259 exerts its effects by inhibiting MAPKAPK5, a kinase involved in inflammatory signaling pathways. By binding to the ATP-binding site of MAPKAPK5, GLPG-0259 prevents the phosphorylation and activation of downstream targets, thereby reducing inflammation and tumor metastasis .
Comparison with Similar Compounds
Similar Compounds
SB-203580: Another MAPKAPK5 inhibitor, but with different selectivity and potency.
VX-702: A kinase inhibitor with broader activity, affecting multiple kinases.
U0126: Inhibits MAPK/ERK kinase, another kinase in the MAPK pathway.
Uniqueness of GLPG-0259
GLPG-0259 is unique due to its high selectivity for MAPKAPK5 and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases and cancer .
Properties
CAS No. |
1195065-29-2 |
---|---|
Molecular Formula |
C24H26N8O2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1 |
InChI Key |
YBFGSJUVEOYPIS-OALUTQOASA-N |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Canonical SMILES |
CC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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